2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate
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Overview
Description
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate typically involves the reaction of a thiazole derivative with a phenyl sulfurofluoridate precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester, a thiourea, and an aldehyde under acidic conditions. The reaction is often carried out in an aqueous medium and can be facilitated by microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design and discovery.
Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate is unique due to its specific combination of a thiazole ring with a phenyl sulfurofluoridate group, which imparts distinct chemical and biological properties. This combination allows for a diverse range of applications and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H6FNO3S2 |
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Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(2-fluorosulfonyloxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6FNO3S2/c10-16(12,13)14-8-4-2-1-3-7(8)9-11-5-6-15-9/h1-6H |
InChI Key |
OYVRZMHSTOJQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)OS(=O)(=O)F |
Origin of Product |
United States |
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